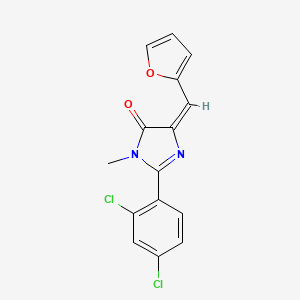
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde and 3-methylimidazole under basic or acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a diverse array of imidazole-based compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.
Industry: It might find applications in the development of new materials, agrochemicals, or other industrial products.
Mecanismo De Acción
The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one would depend on its specific biological or chemical activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate biological pathways and processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one include other imidazole derivatives with different substituents on the phenyl, furan, or imidazole rings. Examples include:
- 2-(2,4-dichlorophenyl)-3-methylimidazol-4-one
- 2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)imidazole
- 2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-ethylimidazol-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 2,4-dichlorophenyl and furan-2-ylmethylidene groups, along with the methyl group on the imidazole ring, can impart unique properties compared to other imidazole derivatives.
Propiedades
Número CAS |
895031-14-8 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-14(11-5-4-9(16)7-12(11)17)18-13(15(19)20)8-10-3-2-6-21-10/h2-8H,1H3/b13-8+ |
Clave InChI |
LBLFCHNJWYWLBB-MDWZMJQESA-N |
SMILES isomérico |
CN1C(=N/C(=C/C2=CC=CO2)/C1=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CN1C(=NC(=CC2=CC=CO2)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Solubilidad |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol](/img/structure/B14161929.png)
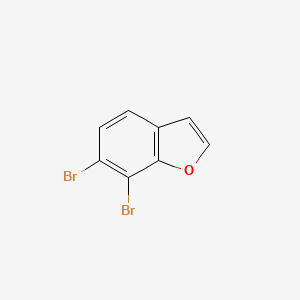

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161952.png)

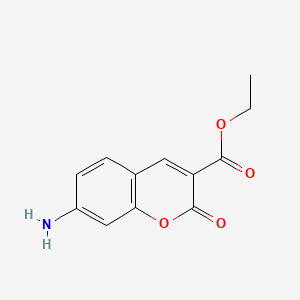
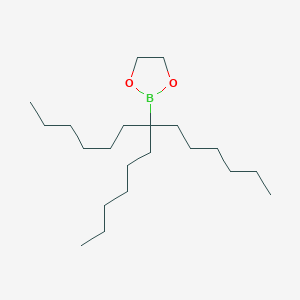
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
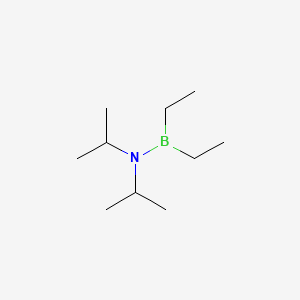
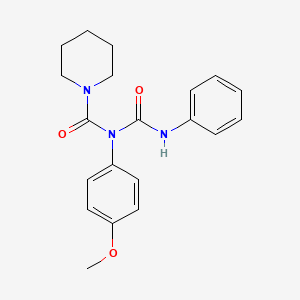
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
